molecular formula C13H14N2O2S B171695 4-Amino-N-(2-methylphenyl)benzenesulfonamide CAS No. 16803-96-6

4-Amino-N-(2-methylphenyl)benzenesulfonamide

Cat. No. B171695
Key on ui cas rn: 16803-96-6
M. Wt: 262.33 g/mol
InChI Key: VNBAGPGLMFYJKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673910B2

Procedure details

(RK1-1-27C II) I This compound was prepared according to the procedure described for compound 12a except using 11e to obtain required the product as a white solid (85 mg, 57%). Mp not determined; 1H NMR (400 MHz, CDCl3) δ 7.47 (d, J=8.6 Hz, 2H), 7.42 (dd, J=7.8, 1.1 Hz, 1H), 7.19 (br s, 1H), 6.96-6.89 (m, 2H), 6.81 (td, J=7.8, 1.1 Hz, 1H), 6.67 (dd, J=8.2, 1.1 Hz, 1H), 6.49 (d, J=8.6 Hz, 2H), 3.60 (s, 3H).
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
product
Quantity
85 mg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
NC1C=CC(S(NC2C=CC=CC=2C)(=O)=O)=CC=1.[CH3:19][O:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=1[NH:27][S:28]([C:31]1[CH:36]=[CH:35][C:34]([N+:37]([O-])=O)=[CH:33][CH:32]=1)(=[O:30])=[O:29]>>[NH2:37][C:34]1[CH:35]=[CH:36][C:31]([S:28]([NH:27][C:22]2[CH:23]=[CH:24][CH:25]=[CH:26][C:21]=2[O:20][CH3:19])(=[O:29])=[O:30])=[CH:32][CH:33]=1

Inputs

Step One
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)S(=O)(=O)NC1=C(C=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC=C1)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Step Four
Name
product
Quantity
85 mg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(C=C1)S(=O)(=O)NC1=C(C=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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